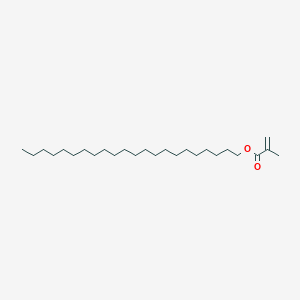![molecular formula C11H11N3S B099681 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol CAS No. 89266-85-3](/img/structure/B99681.png)
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol, also known as MPTP, is a synthetic compound widely used in scientific research due to its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, leading to the selective destruction of dopaminergic neurons in the substantia nigra, which makes it a valuable tool in the study of Parkinson's disease.
作用機序
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol is a potent inhibitor of mitochondrial complex I, which is a crucial component of the electron transport chain. By inhibiting complex I, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol disrupts the production of ATP and increases oxidative stress, leading to the selective destruction of dopaminergic neurons in the substantia nigra. This mechanism of action is similar to that of the pesticide rotenone, which has been linked to Parkinson's disease.
生化学的および生理学的効果
The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is responsible for the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol also induces oxidative stress, which can lead to cell death and inflammation.
実験室実験の利点と制限
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has several advantages for lab experiments. It is a potent and selective neurotoxin that induces a Parkinson's-like syndrome in animal models, making it a valuable tool for studying the disease's underlying mechanisms and testing potential therapies. However, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has several limitations. It is highly toxic and must be handled with care. Its effects are acute and short-lived, which makes it difficult to study the disease's progression. Finally, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced Parkinson's disease may not fully replicate the human disease, which limits its translational value.
将来の方向性
There are several future directions for 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol research. One direction is to develop more stable and selective inhibitors of mitochondrial complex I that can induce a Parkinson's-like syndrome in animal models without the toxicity associated with 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol. Another direction is to use 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol in combination with other neurotoxins to study the synergistic effects of multiple toxins on Parkinson's disease. Finally, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol can be used to study the role of mitochondrial dysfunction in other neurodegenerative diseases and explore potential therapies targeting mitochondrial dysfunction.
合成法
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol can be synthesized by the reaction of 2-acetylpyridine with methylamine and hydrogen sulfide in the presence of a reducing agent. The resulting product is then purified by recrystallization or column chromatography. The purity of the final product is crucial for its use in scientific research.
科学的研究の応用
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has been widely used in scientific research to study Parkinson's disease. It is used to induce a Parkinson's-like syndrome in animal models, which allows researchers to study the disease's underlying mechanisms and test potential therapies. 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
特性
CAS番号 |
89266-85-3 |
|---|---|
製品名 |
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol |
分子式 |
C11H11N3S |
分子量 |
217.29 g/mol |
IUPAC名 |
3-[(5-methylpyridin-2-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H11N3S/c1-8-4-5-10(13-7-8)14-9-3-2-6-12-11(9)15/h2-7H,1H3,(H,12,15)(H,13,14) |
InChIキー |
YSXYDGMGWSKWPS-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC2=CC=CNC2=S |
正規SMILES |
CC1=CN=C(C=C1)NC2=CC=CNC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



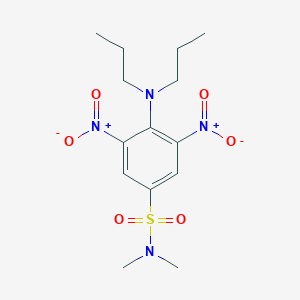
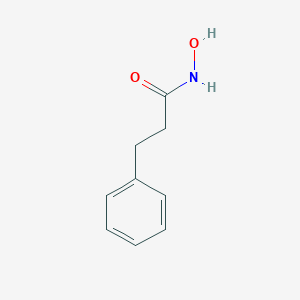
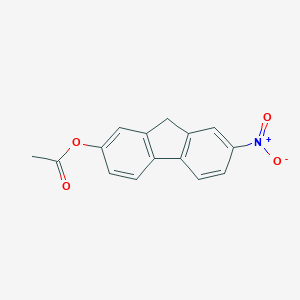
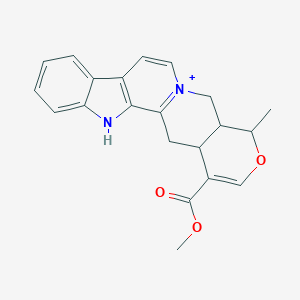
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)
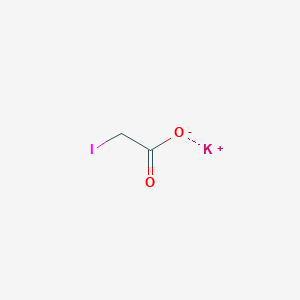
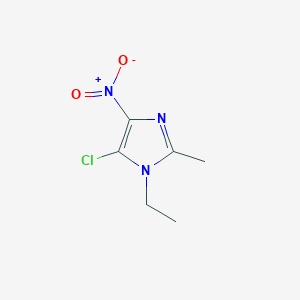
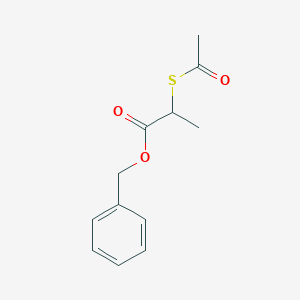
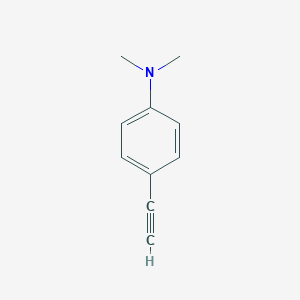
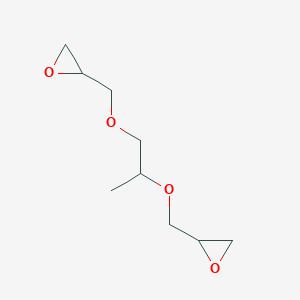
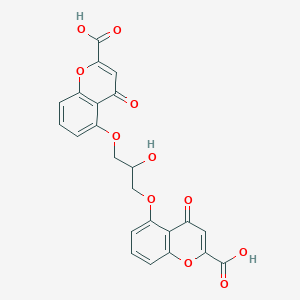
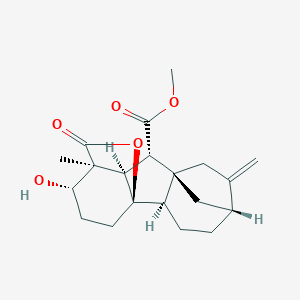
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
